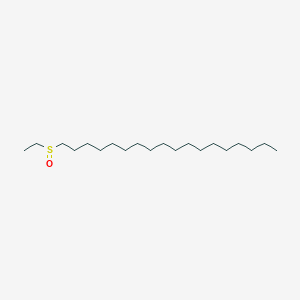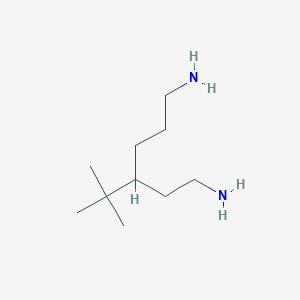
3-Tert-butylhexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butylhexane-1,6-diamine is an organic compound with the molecular formula C10H24N2. It consists of a hexane backbone with two primary amine groups at positions 1 and 6, and a tert-butyl group at position 3. This compound is a diamine, meaning it has two amine functional groups, which makes it a versatile building block in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylhexane-1,6-diamine can be achieved through several methods. One common approach involves the hydrogenation of the corresponding dinitrile compound. The reaction typically uses a catalyst such as Raney nickel or cobalt under high pressure and temperature conditions. Another method involves the reductive amination of 3-tert-butylhexane-1,6-dione with ammonia or primary amines in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of the dinitrile precursor in the presence of ammonia and a suitable catalyst. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides, isocyanates, or aldehydes can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Nitro compounds, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Amides, imines, ureas.
Applications De Recherche Scientifique
3-Tert-butylhexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including polymers and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and coatings, where its diamine functionality provides cross-linking properties.
Mécanisme D'action
The mechanism of action of 3-tert-butylhexane-1,6-diamine involves its interaction with various molecular targets through its amine groups. These interactions can include hydrogen bonding, nucleophilic attack, and coordination with metal ions. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic or biological processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-1,6-diamine: Lacks the tert-butyl group, making it less sterically hindered and more reactive.
3-Methylhexane-1,6-diamine: Has a smaller methyl group instead of the tert-butyl group, resulting in different steric and electronic properties.
1,6-Diaminohexane: A simpler diamine without any substituents, making it more versatile but less selective in reactions.
Uniqueness
3-Tert-butylhexane-1,6-diamine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex organic molecules and polymers.
Propriétés
Formule moléculaire |
C10H24N2 |
|---|---|
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
3-tert-butylhexane-1,6-diamine |
InChI |
InChI=1S/C10H24N2/c1-10(2,3)9(6-8-12)5-4-7-11/h9H,4-8,11-12H2,1-3H3 |
Clé InChI |
KHSGWEBWAURKHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CCCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
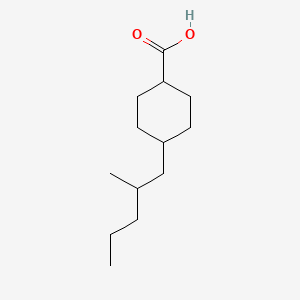

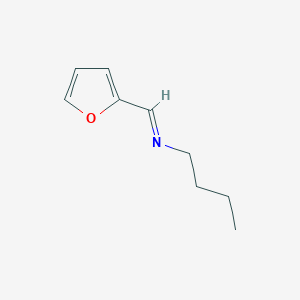
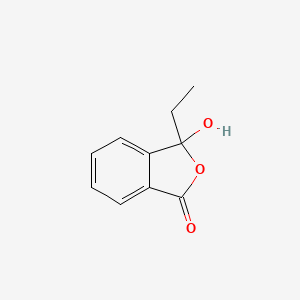
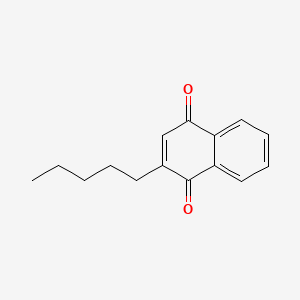

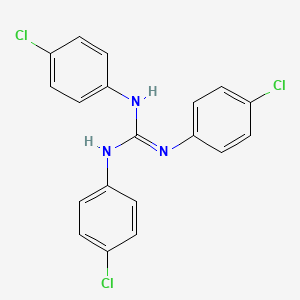
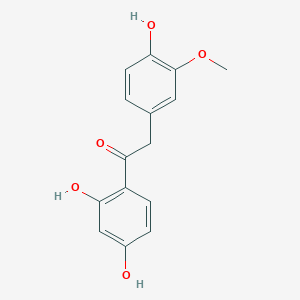

![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
